Methyl 3-(pyrrolidin-1-yl)propanoate
Overview
Description
Methyl 3-(pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C8H15NO2. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoate ester group.
Biochemical Analysis
Biochemical Properties
Methyl 3-(pyrrolidin-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which hydrolyze the ester bond in the compound, leading to the formation of 3-(pyrrolidin-1-yl)propanoic acid and methanol . This hydrolysis reaction is crucial for the compound’s metabolism and subsequent biological effects. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular behavior. Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of target genes . These effects can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound may result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis . These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by esterases, which hydrolyze the ester bond to produce 3-(pyrrolidin-1-yl)propanoic acid and methanol . This reaction is a key step in the compound’s metabolism and is essential for its biological activity . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic processes, influencing the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues can also influence its accumulation and overall biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can impact gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(pyrrolidin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with methyl acrylate. The reaction typically occurs under mild conditions and can be catalyzed by a base such as sodium hydride or potassium carbonate. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of the acrylate, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 3-(pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(pyrrolidin-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(piperidin-1-yl)propanoate: This compound features a piperidine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.
Ethyl 3-(pyrrolidin-1-yl)propanoate: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
Methyl 3-(morpholin-1-yl)propanoate: The presence of a morpholine ring introduces additional oxygen, which can influence the compound’s properties and interactions.
Each of these compounds has unique structural features that can impact their chemical behavior and applications, highlighting the versatility and specificity of this compound in various contexts.
Properties
IUPAC Name |
methyl 3-pyrrolidin-1-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKOXJKJHTKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176516 | |
Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-21-0 | |
Record name | Methyl 1-pyrrolidinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22041-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(pyrrolidin-1-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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